molecular formula C5H6BrN3 B049280 3-Bromopyridine-2,5-diamine CAS No. 114292-91-0

3-Bromopyridine-2,5-diamine

Cat. No. B049280
CAS RN: 114292-91-0
M. Wt: 188.03 g/mol
InChI Key: YJENCMIONVUOCW-UHFFFAOYSA-N
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Description

3-Bromopyridine-2,5-diamine is a halogenated pyridine derivative. Its synthesis and properties are significant in medicinal chemistry and material science due to its potential as a building block for various chemical manipulations.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, including those similar to this compound, involves halogen dance reactions and electrophile trapping, as detailed in a study by Wu et al. (2022) (Wu et al., 2022).

Molecular Structure Analysis

A study on related compounds by Abraham et al. (2017) explored the molecular structure using Density Functional Theory (DFT) and spectroscopic methods, providing insights into electronic and vibrational characteristics (Abraham et al., 2017).

Chemical Reactions and Properties

Awwadi et al. (2006) investigated the role of aryl-bromine-halide synthons in the crystal structures of bromopyridine compounds, emphasizing the electrostatic nature of these interactions (Awwadi et al., 2006).

Physical Properties Analysis

The study of pyridine derivatives by Bhasin and Arora (2004) detailed the synthesis and characterization of pyridyl selenium compounds, which could offer insights into the physical properties of similar compounds (Bhasin & Arora, 2004).

Chemical Properties Analysis

The research by Bardasov et al. (2020) on the synthesis of arylpyridine dicarbonitriles and their optical properties can provide a basis for understanding the chemical properties of related bromopyridine compounds (Bardasov et al., 2020).

Scientific Research Applications

  • Arylation of Adamantane Derivatives : A study by Averin et al. (2013) demonstrated the palladium-catalyzed arylation of amines and diamines of the adamantane series with 3-bromopyridine, producing N-(pyridin-3-yl)-substituted amines in high yields. This process indicates the potential of 3-bromopyridine in complex organic syntheses (Averin et al., 2013).

  • Synthesis of Halogen-rich Intermediates : Wu et al. (2022) successfully synthesized halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlighting the role of 3-bromopyridine derivatives in medicinal chemistry research (Wu et al., 2022).

  • Liquid Crystal Synthesis : Getmanenko et al. (2006) showed the synthesis of 2,5-dibromopyridine-based liquid crystals using various bromine reactivities, suggesting applications in electronics and photonics (Getmanenko et al., 2006).

  • Organic Synthesis and Catalysis : Huo et al. (2011) presented a facile strategy for synthesizing platinum complexes of trisubstituted 2,2':6',2''-terpyridines, which could be useful in organic synthesis and catalysis (Huo et al., 2011).

  • Synthesis of Halogenated Pyridines : Studies have shown the use of bromine chloride in substitution reactions to produce 2halopyridines, including 2-chloropyridine and 2-fluoropyridine, indicating the versatility of 3-bromopyridine in synthesizing various halogenated compounds (Boudakian et al., 1967).

  • Functionalized Pyridine Synthesis : Trécourt et al. (2000) demonstrated the synthesis of functionalized pyridines, including 4-azaxanthone, through bromine-magnesium exchange, showing complete regioselectivity (Trécourt et al., 2000).

  • Bromination Studies : Hertog et al. (2010) explored the bromination of pyridine in fuming sulphuric acid, producing pure 3-bromopyridine with 2,5-dibromopyridine as the main component. This demonstrates the chemical behavior of 3-bromopyridine in various conditions (Hertog et al., 2010).

Safety and Hazards

“3-Bromopyridine-2,5-diamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENCMIONVUOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896160-69-3
Record name 896160-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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